Methyl 3-[(2,4-dichlorobenzyl)oxy]-2-thiophenecarboxylate
CAS No.: 343375-78-0
Cat. No.: VC6770703
Molecular Formula: C13H10Cl2O3S
Molecular Weight: 317.18
* For research use only. Not for human or veterinary use.
![Methyl 3-[(2,4-dichlorobenzyl)oxy]-2-thiophenecarboxylate - 343375-78-0](/images/structure/VC6770703.png)
Specification
CAS No. | 343375-78-0 |
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Molecular Formula | C13H10Cl2O3S |
Molecular Weight | 317.18 |
IUPAC Name | methyl 3-[(2,4-dichlorophenyl)methoxy]thiophene-2-carboxylate |
Standard InChI | InChI=1S/C13H10Cl2O3S/c1-17-13(16)12-11(4-5-19-12)18-7-8-2-3-9(14)6-10(8)15/h2-6H,7H2,1H3 |
Standard InChI Key | RJOPYEKBTLPHSE-UHFFFAOYSA-N |
SMILES | COC(=O)C1=C(C=CS1)OCC2=C(C=C(C=C2)Cl)Cl |
Introduction
Synthesis and Manufacturing
Synthetic Routes
The synthesis of methyl 3-[(2,4-dichlorobenzyl)oxy]-2-thiophenecarboxylate can be inferred from analogous procedures described for related thiophene derivatives . A plausible pathway involves:
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Alkylation of Methyl 3-Hydroxy-2-thiophenecarboxylate:
Reacting methyl 3-hydroxy-2-thiophenecarboxylate with 2,4-dichlorobenzyl chloride in the presence of a base such as potassium carbonate (K₂CO₃) in a polar aprotic solvent (e.g., 2-butanone or acetone). This step facilitates nucleophilic substitution, replacing the hydroxyl group with the 2,4-dichlorobenzyloxy moiety . -
Purification:
The crude product is typically recrystallized from methanol or ethyl acetate/hexane mixtures to achieve high purity .
Optimization Challenges
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Regioselectivity: Ensuring substitution occurs exclusively at the 3-position of the thiophene ring requires careful control of reaction conditions.
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Chlorine Reactivity: The electron-withdrawing nature of chlorine atoms may slow alkylation kinetics, necessitating elevated temperatures or prolonged reaction times .
Physicochemical Properties
While experimental data for this specific compound are scarce, properties can be extrapolated from structurally similar analogs (Table 1) :
Table 1: Estimated Physicochemical Properties
Property | Value |
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Molecular Weight | 326.20 g/mol |
Density | 1.4–1.5 g/cm³ |
Boiling Point | 390–410°C (extrapolated) |
Melting Point | 80–90°C (predicted) |
LogP (Partition Coefficient) | 3.5–4.0 (indicative of high lipophilicity) |
Solubility | Poor in water; soluble in DMSO, DMF, THF |
The LogP value suggests significant lipid solubility, favoring membrane permeability in biological systems. The 2,4-dichlorobenzyl group contributes to this lipophilicity, while the ester moiety introduces moderate polarity .
Pharmacological and Industrial Applications
Antimicrobial Activity
Chlorinated aromatic compounds often exhibit broad-spectrum antimicrobial properties. The 2,4-dichlorobenzyl group could potentiate activity against Gram-positive bacteria and fungi, though specific studies are needed to confirm this hypothesis .
Material Science Applications
Thiophene derivatives are widely used in organic electronics due to their conjugated π-systems. The electron-withdrawing chlorine atoms and ester group in this compound may tune its optoelectronic properties for use in organic semiconductors or photovoltaic materials .
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